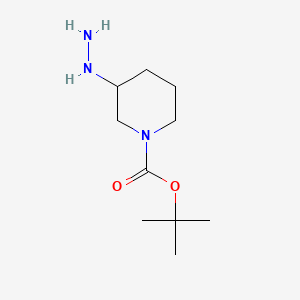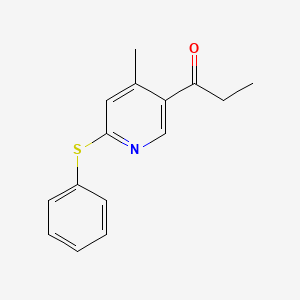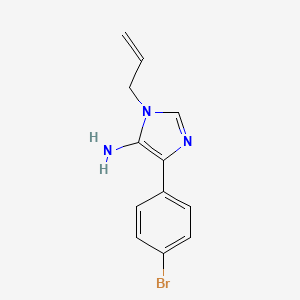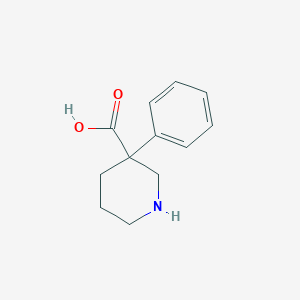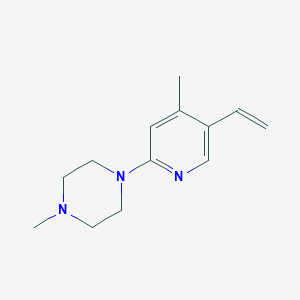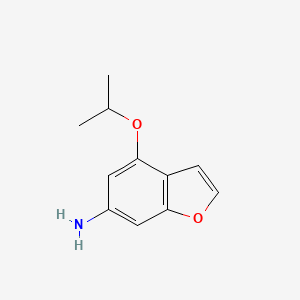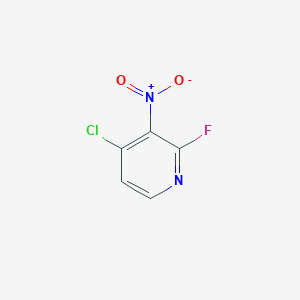
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of trifluoroethyl, pyrazolyl, and pyrroledione functional groups
Vorbereitungsmethoden
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents like halides or amines, forming substituted products
Wissenschaftliche Forschungsanwendungen
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
1,1,1-Trifluoro-2-iodoethane: This compound also contains a trifluoroethyl group but differs in its reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-(4-(2,2,2-trifluoroethyl)amino)phenylpropan-2-ol: This compound has a similar trifluoroethyl group but is used in different contexts, such as pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6F3N3O2 |
|---|---|
Molekulargewicht |
245.16 g/mol |
IUPAC-Name |
1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)5-14-4-6(3-13-14)15-7(16)1-2-8(15)17/h1-4H,5H2 |
InChI-Schlüssel |
OXAJYLSUGFBXJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)C2=CN(N=C2)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


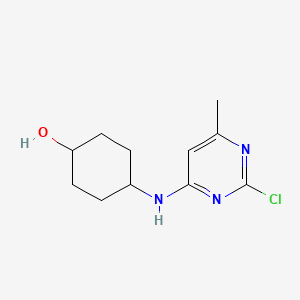
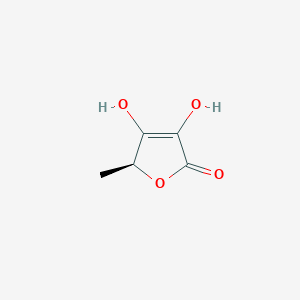

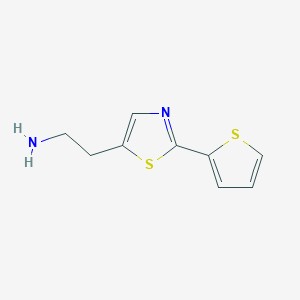

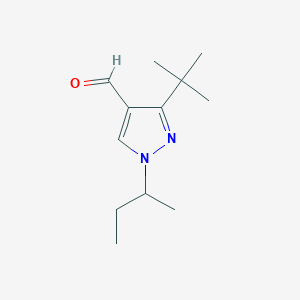
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)
